Benzyl(pyridin-2-yl)cyanamide
Overview
Description
Benzyl(pyridin-2-yl)cyanamide is a compound that belongs to the class of cyanamides, which are characterized by the presence of a cyano group (–CN) attached to an amide group (–CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(pyridin-2-yl)cyanamide typically involves the reaction of benzylamine with pyridine-2-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by nucleophilic attack on the carbonitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl(pyridin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or THF.
Substitution: Halides, alkoxides, solvents like DMF or acetonitrile.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(pyridin-2-yl)cyanamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research explores its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl(pyridin-2-yl)cyanamide involves its interaction with molecular targets through its cyano and amide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Pyridine-2-carbonitrile: Shares the pyridine and cyano functional groups but lacks the benzyl moiety.
Benzylamine: Contains the benzyl group but lacks the pyridine and cyano groups.
N-(Pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyano group.
Uniqueness: Benzyl(pyridin-2-yl)cyanamide is unique due to the combination of its benzyl, pyridine, and cyano functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
IUPAC Name |
benzyl(pyridin-2-yl)cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-16(13-8-4-5-9-15-13)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMZMUTHQUPSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C#N)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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